molecular formula C16H18O3 B5742854 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5742854
M. Wt: 258.31 g/mol
InChI Key: JPXNBDJQCQURSE-UHFFFAOYSA-N
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Description

3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethyl and a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 3-methylbut-2-en-1-ol.

    Formation of Chromen-2-one Core: The chromen-2-one core is formed through a cyclization reaction involving the condensation of 3,4-dimethylphenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Alkylation: The chromen-2-one core is then alkylated with 3-methylbut-2-en-1-ol using a suitable alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: Industrial-scale purification techniques, such as distillation and large-scale chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or sulfonates to introduce different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A related compound with similar structural features but different biological activities.

    Dimethylallyl Diphosphate: An isoprenoid phosphate with a similar alkyl group but different core structure and functions.

Uniqueness

3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of dimethyl and 3-methylbut-2-en-1-yl groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dimethyl-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-10(2)7-8-18-13-5-6-14-11(3)12(4)16(17)19-15(14)9-13/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNBDJQCQURSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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